

# Technical Guide: 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

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## Compound of Interest

**Compound Name:** 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

**Cat. No.:** B1362074

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde**, a halogenated pyridine derivative of interest in synthetic chemistry. Due to its combination of a reactive aldehyde group and a trifluoromethylpyridine scaffold, this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.

## Core Molecular Data

The fundamental molecular and physical properties of **2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde** are summarized below.

Property	Value	Citation(s)
Molecular Weight	209.55 g/mol	<a href="#">[1]</a>
Chemical Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>3</sub> NO	<a href="#">[1]</a>
CAS Number	505084-57-1	<a href="#">[1]</a>
IUPAC Name	2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde	<a href="#">[1]</a>
SMILES	O=CC1=C(C=NC=C1C(F)(F)F)Cl	
Physical State	Solid (predicted)	

## Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde** are not extensively detailed in peer-reviewed literature, the synthetic route can be logically inferred from the well-established synthesis of its key precursor, 2-chloro-5-(trifluoromethyl)pyridine.

## Synthesis of the Key Precursor: 2-Chloro-5-(trifluoromethyl)pyridine

The industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine is a multi-step process that typically starts from 3-picoline (3-methylpyridine).[\[2\]](#)[\[3\]](#)

### Experimental Protocol: A Generalized Two-Step Synthesis

- Chlorination and Fluorination of 3-Picoline: 3-Picoline is subjected to high-temperature chlorination to produce 2-chloro-5-(trichloromethyl)pyridine. This intermediate is then fluorinated, often using hydrogen fluoride (HF), to yield 2-chloro-5-(trifluoromethyl)pyridine.[\[2\]](#) The reaction conditions, such as temperature and catalysts, are critical for optimizing the yield and minimizing by-products.

- Vapor-Phase Chlorination/Fluorination: An alternative approach involves a simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (over 300°C) over a transition metal-based catalyst.[3]

## Proposed Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

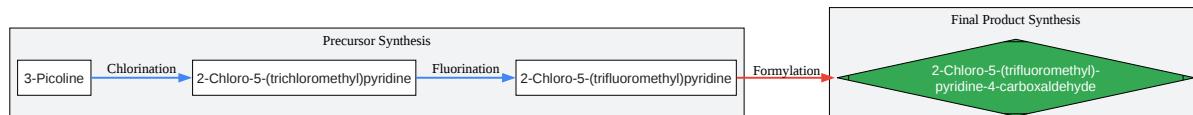
The introduction of a carboxaldehyde group at the 4-position of the pyridine ring can be achieved through various formylation reactions. A plausible, though not explicitly documented, method would be the lithiation of the 4-position followed by quenching with a formylating agent.

### Hypothetical Experimental Protocol: Formylation via Lithiation

- Lithiation: 2-Chloro-5-(trifluoromethyl)pyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78°C). A strong base, typically an organolithium reagent like n-butyllithium, is added dropwise to deprotonate the 4-position of the pyridine ring.
- Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is then added to the reaction mixture.
- Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by a suitable method like column chromatography to yield **2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde**.

## Logical Relationships in Synthesis

The synthetic pathway from a common starting material to the target compound is illustrated below.

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A proposed synthetic pathway for **2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde**.

## Applications and Future Directions

While **2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde** is commercially available, its direct applications in drug discovery or agrochemical development are not yet widely reported in the public domain. However, its structural motifs are present in numerous bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the chloro- and aldehyde- functionalities provide versatile handles for further chemical modifications.

Given the importance of substituted pyridines in medicinal chemistry and materials science, it is anticipated that this compound will find utility as a key intermediate in the synthesis of novel compounds with a range of biological activities and material properties. Further research into the reactivity and applications of **2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde** is warranted.

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## References

- 1. 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-4-CARBALDEHYDE | CAS 505084-57-1  
[matrix-fine-chemicals.com]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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